molecular formula C16H13N9O4S B10928607 N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

Cat. No.: B10928607
M. Wt: 427.4 g/mol
InChI Key: GTJKBCOMMNIIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[4-Imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple heteroatoms, including nitrogen, sulfur, and oxygen, within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-Imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, methylthiol.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-[4-Imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiproliferative, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N2-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[4-Imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

Molecular Formula

C16H13N9O4S

Molecular Weight

427.4 g/mol

IUPAC Name

N-(5-imino-2-methylsulfanylpyrimido[4,5-d]pyrimidin-6-yl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C16H13N9O4S/c1-30-16-18-5-11-13(17)24(8-19-14(11)21-16)22-15(26)12-3-2-10(29-12)7-23-6-9(4-20-23)25(27)28/h2-6,8,17H,7H2,1H3,(H,22,26)

InChI Key

GTJKBCOMMNIIIL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C(=N)N(C=NC2=N1)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.